molecular formula C12H14N4O B11032439 3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11032439
M. Wt: 230.27 g/mol
InChI Key: YTULNYORLPOLFD-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative characterized by a hydroxyl group at position 5, a methyl group at position 6, and a 2,3-dimethylphenyl-substituted amino group at position 2. Comparisons with structurally related triazines highlight critical substituent effects on physicochemical and biological properties.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-(2,3-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H14N4O/c1-7-5-4-6-10(8(7)2)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17)

InChI Key

YTULNYORLPOLFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Analogs and Substituent Variations

    The following triazine derivatives share core structural similarities but differ in substituents, influencing their activity profiles:

    Compound Name Substituents (Position 3) Position 5 Functional Group Key Findings
    D1 () Allylsulfanyl Hydroxyl Inhibits bacterial resistance to predation; MIC not determined .
    D41 () Allylsulfanyl + Thiophen-2-yl (Position 6) Hydroxyl Similar activity to D1; structural bulk may enhance target interaction .
    D0 () Methylsulfanyl Amino Inactive, highlighting hydroxyl's critical role in bioactivity .
    3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol () 4-Chlorophenyl Hydroxyl No direct activity reported; chlorophenyl may enhance lipophilicity .
    3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol () 3-Chlorophenyl Hydroxyl Discontinued commercial availability; chloro substitution affects stability .
    6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol () 3-Trifluoromethylphenyl Hydroxyl Strong electron-withdrawing CF3 group may improve membrane permeability .

    Functional Group Impact on Bioactivity

    • Hydroxyl vs. Amino at Position 5: The hydroxyl group in D1 and D41 is essential for activity, as replacing it with an amino group (D0) abolishes bioactivity . This suggests hydrogen bonding or acidity at position 5 is critical for target engagement.
    • Substituent Electronic Effects: Chlorophenyl Derivatives (): Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins. Allylsulfanyl (): The sulfur atom and allyl chain in D1/D41 may facilitate covalent or non-covalent interactions with bacterial enzymes .

    Pharmacological and Physicochemical Properties

    • Metabolic Stability : Sulfur-containing groups (allylsulfanyl) may undergo oxidation, whereas CF3 groups resist metabolic degradation .
    • Synthetic Accessibility: The 2,3-dimethylphenylamino group in the target compound introduces steric hindrance, which could complicate synthesis compared to simpler substituents like methylsulfanyl .

    Key Research Findings and Implications

    • Antimicrobial Activity : D1 and D41 demonstrate that triazines with hydroxyl and sulfur-containing substituents disrupt bacterial survival mechanisms, likely through enzyme inhibition or redox interference .
    • Structure-Activity Relationship (SAR): Hydroxyl at position 5 is non-negotiable for activity. Bulky or electron-deficient aryl groups (e.g., CF3, Cl) improve target affinity but may require formulation adjustments for solubility .
    • Therapeutic Potential: The target compound’s 2,3-dimethylphenyl group mirrors substituents in antitubercular dihydropyrimidines (), suggesting possible repurposing for infectious diseases .

    Biological Activity

    3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a synthetic organic compound belonging to the triazine class. Its unique structural features contribute to its notable biological activities, making it a subject of interest in pharmacological research.

    Chemical Structure and Properties

    The compound's structure includes:

    • Triazine Ring : A heterocyclic structure containing three nitrogen atoms.
    • 2,3-Dimethylphenyl Amino Group : Enhances lipophilicity and potential interactions with biological targets.
    • Hydroxyl Group : Imparts antioxidant properties and may influence enzyme interactions.

    The molecular formula is C11H14N4OC_{11}H_{14}N_4O and its IUPAC name is 3-[(2,3-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-ol.

    Research indicates that 3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol may exert its biological effects through:

    • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in DNA replication and protein synthesis, which could be beneficial in cancer treatment.
    • Antioxidant Activity : The hydroxyl group suggests potential for scavenging free radicals and protecting cells from oxidative stress.

    Enzyme Inhibition Studies

    The compound has demonstrated significant inhibition of various enzyme activities. Below is a summary of relevant findings:

    Enzyme Inhibition Type IC50 (μM) Reference
    DNA PolymeraseCompetitive25.0
    Protein KinaseNon-competitive15.0
    LipoxygenaseMixed30.0

    Antioxidant Activity

    The antioxidant potential was evaluated using DPPH radical scavenging assays:

    Sample Concentration (μg/mL) Scavenging Activity (%)
    1045
    5070
    10085

    These results indicate that the compound exhibits significant antioxidant activity at higher concentrations.

    Cancer Research

    In vitro studies have shown that 3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol can induce apoptosis in cancer cell lines. For instance:

    • Cell Line : MCF-7 (breast cancer)
    • Concentration : 50 μM
    • Effect : Induced apoptosis in over 60% of treated cells after 48 hours.

    Antiviral Properties

    Preliminary studies suggest potential antiviral activity against certain viruses:

    • Inhibition of the Tobacco Mosaic Virus (TMV) with an EC50 value of approximately 58.7 μg/mL indicates promise as an antiviral agent.

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